molecular formula C12H12N2O4 B3023008 Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate CAS No. 132066-26-3

Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate

Cat. No.: B3023008
CAS No.: 132066-26-3
M. Wt: 248.23 g/mol
InChI Key: FXJAOHIVEHBKLI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate is a high-purity chemical reagent intended for research applications. Compounds based on the 5-amino-isoxazole-4-carboxylate scaffold are recognized as non-proteinogenic β-amino acids and are valuable building blocks in medicinal and organic chemistry . Research into similar structures highlights their significant potential in the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved stability . Isoxazole derivatives are of high interest in drug discovery due to their diverse biological activities and are found in several approved therapeutics . This methyl ester is designed for use in solid-phase synthesis and other methods to create novel hybrid peptides and small molecules for biological evaluation. Strictly for research purposes in a controlled laboratory environment. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-8-5-3-7(4-6-8)10-9(12(15)17-2)11(13)18-14-10/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJAOHIVEHBKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via multi-step pathways involving nitrile oxide cycloadditions and hydrolysis reactions. Key steps include:

Nitrile Oxide Formation and Cycloaddition

  • Precursor : 4-Methoxybenzoylacetonitrile reacts with hydroxylamine hydrochloride under alkaline conditions (NaOH, H₂O, 100°C) to form an oxime intermediate .

  • Cyclization : The oxime undergoes cyclization with methyl acrylate in the presence of TsN(Cl)Na and copper catalysts to yield methyl 3-(4-methoxyphenyl)-isoxazole-5-carboxylate .

StepReagents/ConditionsIntermediate/ProductYield
1NH₂OH·HCl, NaOH, H₂O, 100°COxime intermediate78%
2TsN(Cl)Na, CuSO₄, methyl acrylateMethyl ester derivative83%

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under basic conditions:

  • Reaction : Treatment with KOH (aqueous ethanol, reflux) converts the ester to 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid .

  • Decarboxylation : Heating the carboxylic acid derivative under acidic conditions removes CO₂, yielding 5-amino-3-(4-methoxyphenyl)isoxazole .

Reaction TypeConditionsProductNotes
Ester hydrolysisKOH, H₂O, refluxCarboxylic acidRequires 3–4 hours
DecarboxylationHCl, heatDecarboxylated isoxazoleConfirmed via crystallography

Amino Group Reactivity

  • Acylation : The amino group reacts with acetic anhydride to form N-acetyl derivatives, confirmed by MS/MS fragmentation patterns .

  • Diazotization : Under nitrating conditions (HNO₃/H₂SO₄), the amino group can be converted to a nitro group, though this requires careful temperature control .

Ester Modifications

  • Transesterification : Reacts with higher alcohols (e.g., ethanol) in acidic media to form ethyl esters .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C, with the isoxazole ring remaining intact up to 200°C .

  • pH Sensitivity : The ester group hydrolyzes rapidly in strongly alkaline (pH >12) or acidic (pH <2) conditions .

Spectroscopic Signatures

Functional GroupIR (cm⁻¹)NMR (δ, ppm)
Ester (C=O)17253.85 (s, COOCH₃)
Amino (NH₂)3350–34005.1 (br s)
Isoxazole ring16206.8 (s, H-4)

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate is primarily investigated for its potential as a therapeutic agent. Isoxazole derivatives have been shown to exhibit various biological activities, including:

  • Anticancer Activity : Research has indicated that isoxazole compounds can act as inhibitors of cancer cell proliferation. The structural features of this compound may enhance its efficacy against specific cancer types by modulating key signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : Some studies suggest that isoxazole derivatives possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases. The presence of the methoxy group may contribute to these properties by influencing the compound's interaction with biological targets .

Peptide Synthesis

A significant application of this compound lies in its role as a building block in peptide synthesis. It has been utilized in solid-phase peptide synthesis (SPPS) to create hybrid peptides that combine α-amino acids with β-amino acids. The incorporation of this non-proteinogenic amino acid allows for the development of novel peptidomimetics with enhanced stability and biological activity .

Table 1: Comparison of Isoxazole Derivatives in Peptide Synthesis

Compound NameStructureApplication
This compoundStructurePeptidomimetics, anticancer
5-Amino-3-methyl-isoxazole-4-carboxylic acidStructureBioactive peptides
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateStructureAnticancer, anti-inflammatory

Material Science

Isoxazoles are also explored for their potential applications in material science due to their unique electronic and optical properties:

  • Photochromic Materials : Compounds like this compound can be incorporated into photochromic systems, which change color upon exposure to light. This property is valuable for developing smart materials and sensors .
  • Liquid Crystals : The structural characteristics of isoxazoles make them suitable candidates for liquid crystal applications, which are essential in display technologies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Solid-phase Peptide Synthesis

In a recent investigation, researchers successfully synthesized a series of hybrid peptides incorporating this compound. These peptides exhibited enhanced stability compared to traditional peptides, demonstrating the utility of this compound in drug design .

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents (Isoxazole Positions) Molecular Weight (g/mol) Key Structural Differences
Target Compound 3: 4-methoxyphenyl; 4: methyl ester; 5: amino 248.24 Reference compound
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate 3: methyl ester; 4: 4-methoxyphenyl; 5: amino 263.27 Ester group shifted to position 3; ethyl ester instead of methyl
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate 3: 3,4-dimethoxyphenyl; 4: ethyl ester; 5: amino 292.29 Additional methoxy group on phenyl ring
Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate 3: 4-methoxyphenyl; 4: methyl ester; 5: H (no amino) 233.22 Lacks amino group at position 5
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 3: 4-methoxyphenyl; 4: carboxylic acid; 5: methyl 233.22 Carboxylic acid replaces ester; methyl instead of amino at position 5

Key Observations :

  • Ester vs.
  • Amino Group: The presence of the amino group at position 5 (target compound) introduces hydrogen-bonding capability, which is absent in analogs like .
  • Phenyl Substituents : Adding a methoxy group at the 3-position of the phenyl ring (e.g., ) enhances electron-donating effects, which may modulate electronic properties and biological activity.

Crystallographic and Structural Insights

  • Planarity and Hydrogen Bonding: The target compound’s near-planar structure, stabilized by an N–H⋯O hydrogen bond, is shared with analogs like ethyl 5-amino-3-methylisoxazole-4-carboxylate . However, substituent orientation (e.g., methoxy vs. methyl) alters supramolecular packing.

Biological Activity

Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its pharmacological potential. The molecular formula is C11H12N2O4C_{11}H_{12}N_{2}O_{4} with a molecular weight of approximately 232.23 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

Biological Activity

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound demonstrated significant reductions in cell viability at specific concentrations, suggesting selective toxicity towards cancer cells without substantial harm to normal cells .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
A549193.93
Caco-277.15

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. It has been shown to upregulate pro-apoptotic genes such as Bax and p53 , while downregulating anti-apoptotic genes like Bcl2 . This dual action contributes to the induction of apoptosis in cancer cells.

Other Biological Activities

1. Antimicrobial Properties

In addition to its anticancer activity, the compound has been investigated for antimicrobial effects. Studies have shown that it exhibits activity against various bacterial strains, including multidrug-resistant organisms. The presence of electron-withdrawing groups enhances its efficacy by improving membrane penetration .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coliNot significant

Case Studies

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available isoxazole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

2. Clinical Implications

Recent studies have explored the potential clinical applications of this compound in combination therapies for cancer treatment. Its ability to enhance the efficacy of standard chemotherapeutics makes it a candidate for further investigation in clinical trials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?

  • Answer : A common method involves the condensation of 4-methoxybenzaldehyde oxime with ethyl acetoacetate in the presence of chloramine-T trihydrate, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative. Reaction parameters such as temperature (water bath heating) and stoichiometry (1:2 molar ratio of oxime to ethyl acetoacetate) critically affect yield and purity. Post-synthesis, acidification with HCl precipitates the product .

Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, revealing bond lengths (e.g., C–O = 1.36 Å, C–N = 1.32 Å) and dihedral angles (e.g., 42.52° between the isoxazole and phenyl rings). Intramolecular N–H⋯O hydrogen bonds stabilize planarity, as seen in related isoxazole derivatives . Complementary techniques include NMR (¹H/¹³C) and FT-IR to verify functional groups like the ester carbonyl (~1700 cm⁻¹) and amino groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Storage: Keep in airtight containers at 0–6°C, protected from light and moisture .
  • Handling: Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Emergency measures (e.g., eye rinsing for 15 minutes) are critical due to potential skin/eye irritation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity, and what methodologies support such derivatization?

  • Answer : Functionalizing the amino group (e.g., acylations, alkylations) or modifying the methoxyphenyl substituent can optimize bioactivity. For example:

  • Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring may improve antitumor activity .
  • Coupling with hydrazide moieties (via ester hydrolysis) generates analogs for structure-activity relationship (SAR) studies .
  • Methodologies: Use Pd-catalyzed cross-coupling or nucleophilic substitution, monitored by LC-MS/HPLC for purity .

Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Answer : Discrepancies in NMR/IR spectra often arise from:

  • Tautomerism : The isoxazole ring’s keto-enol tautomerism can shift peak positions. DFT calculations or variable-temperature NMR clarify dynamic equilibria .
  • Impurities : Side products (e.g., unreacted starting materials) are identified via GC-MS or column chromatography .
  • Crystallinity : SCXRD confirms whether polymorphic forms (e.g., differing hydrogen-bond networks) exist .

Q. What computational and experimental approaches are used to predict and validate this compound’s biological targets?

  • Answer :

  • In silico : Molecular docking (e.g., AutoDock Vina) screens against enzymes like Aurora kinase (targeted in cancer therapy) .
  • In vitro : Enzymatic assays (e.g., kinase inhibition) validate predictions. For example, IC₅₀ values are determined via fluorescence polarization .
  • In vivo : Murine models assess bioavailability and toxicity, guided by ADMET predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate
Reactant of Route 2
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Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate

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